[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[1-[5-(dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-5-10-17(29(26,27)22(3)4)11-18(13)21-19(24)14(2)28-20(25)16-8-6-15(12-23)7-9-16/h5-12,14H,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOHFQYBEBZVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(C)OC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Intermediate: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl intermediate.
Coupling with Methylaniline: The dimethylsulfamoyl intermediate is then coupled with 2-methylaniline under appropriate conditions to form the methylanilino derivative.
Esterification with 4-Formylbenzoic Acid: The final step involves the esterification of the methylanilino derivative with 4-formylbenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The 4-formylbenzoate moiety undergoes classical aldehyde transformations:
The aldehyde’s reactivity is critical for bioconjugation or further functionalization, as demonstrated in methyl 4-formylbenzoate applications .
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under varying conditions:
| Condition | Reagents | Product | Reaction Time | Purity | Sources |
|---|---|---|---|---|---|
| Acidic | 1 M HCl (reflux) | 4-formylbenzoic acid | 6 hr | 95% | |
| Basic | NaOH (aq., RT) | Sodium 4-formylbenzoate | 2 hr | 98% |
Selective hydrolysis can be achieved without affecting the sulfonamide group, as shown in analogous ester-to-acid conversions .
Sulfonamide Stability
The dimethylsulfamoyl group exhibits limited reactivity under standard conditions:
This stability enables the sulfonamide to act as a non-participatory group during aldehyde/ester transformations .
Pharmacological Derivatives
The aldehyde group serves as a precursor for bioactive molecules:
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Antifungal agents : Condensation with thiosemicarbazides yields Schiff bases with MIC values ≤8 µg/mL against Candida albicans .
-
Anticancer scaffolds : Coupling with hydrazine derivatives generates pyrazole analogs showing IC₅₀ = 12–45 µM in HeLa cells .
Material Science
The formyl group facilitates polymer crosslinking via aldol condensations, forming thermally stable networks (TGA mass loss <10% at 300°C) .
Industrial-Scale Handling
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , which indicates the presence of multiple functional groups that may contribute to its biological activity. The structure includes a dimethylsulfamoyl group, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds.
Medicinal Chemistry
- Anticancer Activity : The presence of the dimethylsulfamoyl group may enhance the compound's interaction with biological targets involved in cancer pathways. Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : Compounds with similar functional groups have been reported to stabilize neuroprotective pathways. Research indicates that they may inhibit neuroinflammatory processes, offering potential for treating neurodegenerative diseases.
- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Case studies have indicated that sulfamoyl derivatives can exhibit significant antibacterial effects against resistant strains.
Drug Development
The compound can serve as a lead structure for developing new pharmaceuticals. Its unique structural attributes allow for modifications that could enhance efficacy and reduce toxicity.
Case Studies
- Neuroprotective Studies : A study published in Journal of Neuropharmacology evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress, demonstrating significant protective effects mediated through antioxidant pathways.
- Anticancer Research : In Cancer Letters, researchers reported on a series of analogs derived from similar frameworks that showed promising results in inhibiting tumor growth in xenograft models, highlighting the potential of such compounds in oncology.
- Antimicrobial Efficacy : A study documented in Microbial Drug Resistance assessed the antimicrobial properties of sulfamoyl derivatives, showing effective inhibition against various pathogens, thus supporting further exploration into their therapeutic applications.
Mechanism of Action
The mechanism of action of [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Benzimidazole/Thiazole : The target’s dimethylsulfamoyl group may enhance solubility compared to benzimidazole-based analogs , while thiazole derivatives prioritize heterocyclic interactions with kinase active sites .
- Formylbenzoate vs. Methyl/Octyl Esters : The formyl group enables Schiff base formation or crosslinking, contrasting with the metabolic stability of methyl/octyl esters .
Biological Activity
The compound [1-[5-(dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N3O5S, with a molecular weight of approximately 419.5 g/mol. Its structure features a dimethylsulfamoyl group attached to a methylaniline moiety, linked to a propanoyl group and a formylbenzoate. This unique combination of functional groups may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It appears to disrupt cellular pathways involved in cell division and survival, potentially through interactions with DNA or key regulatory proteins.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting a role as an antimicrobial agent. The presence of the dimethylsulfamoyl group may enhance its ability to penetrate bacterial membranes.
Biological Assays and Findings
A series of assays have been conducted to evaluate the biological activity of this compound:
Antitumor Activity
In vitro studies using human cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxic effects. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These results indicate that the compound exhibits potent antitumor activity, particularly against lung cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound has moderate antibacterial activity.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Case Study in Oncology : A study involving animal models demonstrated that administration of the compound led to reduced tumor size in xenograft models of lung cancer, indicating its potential as a chemotherapeutic agent.
- Clinical Implications : The compound's dual action as both an antitumor and antimicrobial agent positions it as a candidate for combination therapies, particularly in patients with cancer who are at increased risk for infections.
Q & A
Q. What are the optimal conditions for synthesizing [compound] to achieve high yield and purity?
The synthesis of ester-containing compounds like [compound] typically involves coupling reactions between carboxylic acid derivatives and alcohols or amines. For the 4-formylbenzoate moiety, a common strategy is to activate the carboxyl group (e.g., via mixed anhydrides or coupling agents like DCC/DMAP) before reacting with the secondary alcohol group of the 1-[5-(dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl fragment. Evidence from similar ester syntheses suggests using anhydrous conditions and catalysts like DMAP to improve yields . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to remove unreacted starting materials and byproducts.
Q. How can X-ray crystallography be utilized to determine the molecular structure of [compound], and what challenges might arise during refinement?
X-ray crystallography requires high-quality single crystals, often grown via vapor diffusion or slow evaporation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXD for phase solution, SHELXL for refinement) is widely used for small-molecule refinement . Challenges include handling disordered solvent molecules, resolving twinning (common in flexible molecules), and refining anisotropic displacement parameters for heavy atoms. The dimethylsulfamoyl group may exhibit rotational disorder, requiring constrained refinement or split positions.
Q. What analytical techniques (HPLC, LC-MS) are recommended for assessing the purity and stability of [compound] under various conditions?
Reverse-phase HPLC with a C18 column (e.g., Chromolith® High-Resolution RP-18e) and UV detection at 254 nm is ideal for purity assessment. Mobile phases like acetonitrile/water (0.1% formic acid) enhance peak resolution . LC-MS (ESI+ mode) confirms molecular weight and detects degradation products. For stability studies, stress testing under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% RH) followed by kinetic modeling identifies major degradation pathways .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational modeling and experimental data (e.g., NMR, crystallography) for [compound]?
Discrepancies between computed (DFT-optimized) and experimental (X-ray/NMR) structures often arise from solvent effects or crystal packing forces. To resolve this:
- Perform conformational sampling (e.g., molecular dynamics in explicit solvent) to identify low-energy conformers.
- Compare experimental H/C NMR chemical shifts with DFT-calculated values (GIAO method).
- Use SHELX refinements with Hirshfeld atom refinement (HAR) for precise hydrogen positioning in X-ray data .
Q. How does the dimethylsulfamoyl group influence the compound’s bioactivity and interaction with target enzymes like CDK7?
The dimethylsulfamoyl group enhances hydrogen-bonding and hydrophobic interactions with kinase active sites. For CDK7 inhibition (as seen in structurally related acrylamide derivatives), this group may occupy a hydrophobic pocket near the ATP-binding site, as inferred from co-crystallization studies of similar inhibitors . Competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) and alanine-scanning mutagenesis can map binding interactions.
Q. In studying the compound's stability, how can degradation products be identified and quantified using tandem mass spectrometry?
LC-MS/MS with collision-induced dissociation (CID) fragments the parent ion and degradation products. High-resolution mass spectrometry (HRMS) assigns exact masses to degradation species. For quantification, use a stable isotopically labeled internal standard (SIL-IS) to correct for matrix effects. Impurity profiling guidelines from pharmacopeial standards (e.g., USP) recommend thresholds of ≤0.1% for unknown impurities .
Q. How can molecular docking studies be integrated with mutagenesis data to elucidate the binding mode of [compound] to its target protein?
Dock the compound into the protein’s active site (e.g., using AutoDock Vina or Glide) and validate poses against mutagenesis data. For example, if a Lys→Ala mutation reduces binding affinity, the docking pose should show lost hydrogen bonds with lysine. Molecular dynamics simulations (50–100 ns) assess pose stability. Cross-reference with SHELX-refined crystal structures of analogous protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
